

Caboxine A: A Technical Overview of a Lesser-Known Indole Alkaloid

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Compound of Interest

Compound Name: Caboxine A

Cat. No.: B15588763

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available information on the indole alkaloid, **Caboxine A**. While this compound has been identified and isolated, publicly accessible data regarding its biological activity, mechanism of action, and specific experimental protocols remain scarce. The primary challenge in characterizing **Caboxine A** lies in conflicting reports of its fundamental molecular properties.

Molecular Formula and Weight: A Point of Discrepancy

There are conflicting reports in chemical databases regarding the precise molecular formula of **Caboxine A**. The majority of chemical suppliers, including BOC Sciences and ChemicalBook, list the molecular formula as $C_{22}H_{26}N_2O_5$.^{[1][2][3]} This corresponds to a molecular weight of approximately 398.45 g/mol ^[2] or 398.5 g/mol ^[1]. However, at least one supplier, ChemFaces, reports the molecular formula as $C_{22}H_{26}N_2O$.

This significant difference in the number of oxygen atoms highlights the critical need for definitive structural elucidation from primary literature or spectroscopic analysis. The most authoritative source for this information is likely the original 1975 publication in the journal *Phytochemistry*, which first described the structure of caboxines.

Quantitative Data Summary

Due to the limited and conflicting data available, a comprehensive table of quantitative data cannot be compiled. The most consistently reported data points are presented below.

Property	Value	Source
Molecular Formula	C ₂₂ H ₂₆ N ₂ O ₅ (most cited) or C ₂₂ H ₂₆ N ₂ O	[1][2][3]
Molecular Weight	~398.5 g/mol	[1]

Experimental Protocols and Methodologies

A thorough search of scientific literature did not yield specific, detailed experimental protocols for the use of **Caboxine A** in biological research. The compound is referenced in the context of its isolation from plants of the Apocynaceae family, such as *Cabucala fasciculata*. The structural elucidation would have involved standard techniques of the time, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and likely chemical degradation studies.

Signaling Pathways and Biological Activity

Currently, there is a notable absence of published research detailing the biological activity or associated signaling pathways of **Caboxine A**. While searches for its activity were conducted, the results pertained to broader categories of antiparasitic agents or the signaling pathways of unrelated molecules. This suggests that **Caboxine A** is either biologically inactive in the assays performed to date, or more likely, remains largely uninvestigated.

Logical Relationship: The Path to Definitive Characterization

The logical workflow to fully characterize **Caboxine A** and enable further research is outlined below. The primary obstacle is the confirmation of its chemical structure.



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Figure 1. Logical workflow for the comprehensive characterization of **Caboxine A**.

Conclusion and Future Directions

Caboxine A represents a natural product that, while identified, remains a frontier for discovery in pharmacology and drug development. The immediate and critical next step for any research involving this molecule is to obtain and analyze the data from its original structure elucidation in the 1975 Phytochemistry publication. This will resolve the current ambiguity surrounding its molecular formula and weight.

Once its structure is definitively known, a systematic investigation into its biological properties can be undertaken. This would involve broad screening for activity in various disease models, followed by target identification and mechanistic studies to uncover any relevant signaling pathways. Until these foundational steps are taken, the potential of **Caboxine A** as a therapeutic agent or research tool will remain unknown. Researchers are advised to proceed with caution and prioritize the verification of the compound's fundamental chemical properties.

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